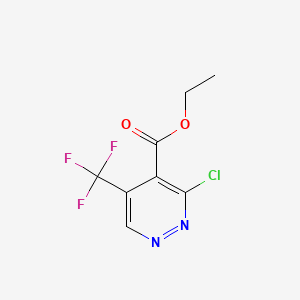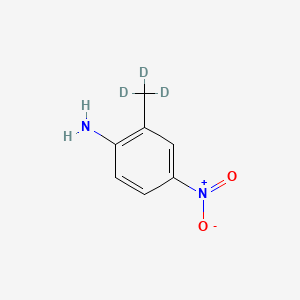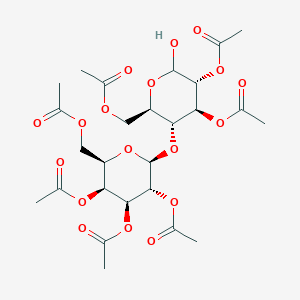
Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is a complex carbohydrate structure. It is a type of glycan, specifically a galactosylated N-acetylglucosamine derivative. Glycans are essential components of many biological processes, including cell-cell communication, immune response, and protein folding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” involves the enzymatic transfer of galactose from a UDP-galactose molecule to an N-acetylglucosamine acceptor. This reaction is catalyzed by the enzyme β1,4-galactosyltransferase in the presence of a manganese ion (Mn²⁺) . The reaction conditions typically require a buffered solution at a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity.
化学反应分析
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and enzyme specificity.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules.
作用机制
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” exerts its effects involves its interaction with specific enzymes and receptors. The β1,4-galactosyltransferase enzyme catalyzes the transfer of galactose to the N-acetylglucosamine acceptor, forming a β1-4 glycosidic linkage . This linkage is recognized by various proteins and receptors, facilitating cell-cell communication and other biological processes.
相似化合物的比较
Similar Compounds
LacNAc (Galβ1-4GlcNAc): A simpler disaccharide with a similar β1-4 glycosidic linkage.
Lactose (Galβ1-4Glc): A disaccharide found in milk with a β1-4 glycosidic linkage between galactose and glucose.
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is unique due to its multiple acetylation sites, which can influence its biological activity and interactions with other molecules. This complexity makes it a valuable compound for studying glycosylation and its effects on biological processes.
属性
分子式 |
C26H36O18 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-4,5-diacetyloxy-6-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1 |
InChI 键 |
QBBPOGFLHMTZQB-KQGMPROSSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


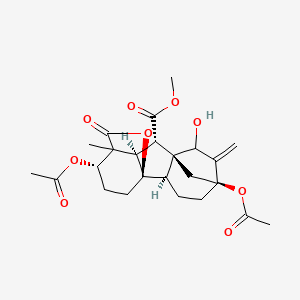
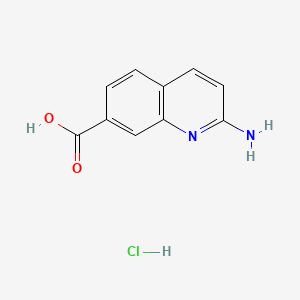
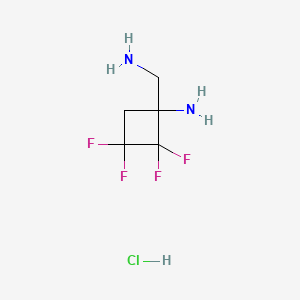
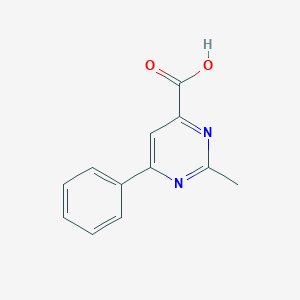
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)


![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
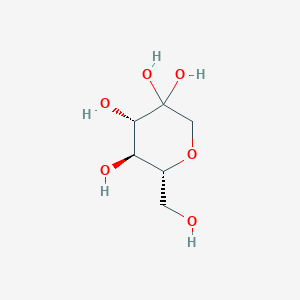
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


